1-Methyl-5-nitro-2-(tricyclo(3.3.1.13,7)decylidenemethyl)-1H-imidazole
Description
1-Methyl-5-nitro-2-(tricyclo(3.3.1.13,7)decylidenemethyl)-1H-imidazole is a nitroimidazole derivative characterized by a tricyclo[3.3.1.1³,⁷]decane substituent at the 2-position. This compound combines the nitroimidazole core—a scaffold widely studied for its biological activity (e.g., antimicrobial, antiparasitic) and applications in high-energy materials—with a rigid, polycyclic hydrocarbon group. The tricyclo moiety introduces steric bulk and conformational rigidity, which may influence solubility, metabolic stability, and intermolecular interactions in biological or material systems .
Properties
CAS No. |
97960-13-9 |
|---|---|
Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-(2-adamantylidenemethyl)-1-methyl-5-nitroimidazole |
InChI |
InChI=1S/C15H19N3O2/c1-17-14(16-8-15(17)18(19)20)7-13-11-3-9-2-10(5-11)6-12(13)4-9/h7-12H,2-6H2,1H3 |
InChI Key |
NWNJBTKLMZQJQA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1C=C2C3CC4CC(C3)CC2C4)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
1-Methyl-5-nitro-2-(tricyclo(3.3.1.13,7)decylidenemethyl)-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound known for its diverse biological activities. Imidazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C15H18N4O2
- Molecular Weight : 286.33 g/mol
- Melting Point : Not explicitly stated in the literature but typically falls within the range for similar compounds.
Antimicrobial Activity
Imidazole derivatives, including 1-Methyl-5-nitro-2-(tricyclo(3.3.1.13,7)decylidenemethyl)-1H-imidazole, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains.
| Compound | Zone of Inhibition (mm) |
|---|---|
| E. coli | 20 |
| S. aureus | 22 |
| B. subtilis | 25 |
| P. aeruginosa | 19 |
| C. albicans | 16 |
Note: The above data is representative of similar imidazole derivatives and may vary for the specific compound .
Anti-inflammatory Effects
Research indicates that imidazole derivatives can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines. This activity is crucial in treating conditions such as arthritis and other inflammatory diseases.
Antitumor Activity
Imidazole-containing compounds have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including interference with DNA replication and repair processes .
The biological activity of imidazole derivatives is attributed to their amphoteric nature, allowing them to act both as acids and bases. This property enables them to interact with various biological targets, including enzymes and receptors involved in disease processes .
Key Mechanisms:
- Electrophilic Attack : The imidazole ring can undergo electrophilic substitution reactions, which may contribute to its reactivity towards biological macromolecules.
- Hydrogen Bonding : The presence of nitrogen atoms allows for hydrogen bonding interactions with proteins and nucleic acids, enhancing binding affinity and specificity.
Case Studies
Several studies have highlighted the efficacy of imidazole derivatives in clinical settings:
-
Study on Antimicrobial Efficacy :
A comparative study evaluated the antimicrobial activity of various imidazole derivatives against common pathogens using disk diffusion methods. The results indicated that certain substitutions on the imidazole ring significantly enhanced antibacterial potency . -
Anti-inflammatory Research :
In a controlled trial, an imidazole derivative demonstrated a reduction in inflammatory markers in patients with rheumatoid arthritis, suggesting potential therapeutic applications in managing chronic inflammation . -
Antitumor Activity Assessment :
A series of experiments conducted on cancer cell lines revealed that imidazole derivatives could reduce cell viability by inducing apoptosis through caspase activation pathways .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to 1-Methyl-5-nitro-2-(tricyclo(3.3.1.13,7)decylidenemethyl)-1H-imidazole have shown effectiveness against a range of pathogens, including bacteria and fungi. The nitro group is crucial for this activity, as it can interfere with microbial metabolism .
Anticancer Properties
Studies have demonstrated that imidazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .
Case Study: Synthesis and Testing
A notable study synthesized related imidazole compounds and evaluated their cytotoxicity against cancer cell lines such as HeLa and MCF-7. Results showed that certain modifications to the imidazole structure significantly enhanced anticancer activity, suggesting that 1-Methyl-5-nitro-2-(tricyclo(3.3.1.13,7)decylidenemethyl)-1H-imidazole could be optimized for similar effects .
Material Science
Polymer Development
The unique structural features of 1-Methyl-5-nitro-2-(tricyclo(3.3.1.13,7)decylidenemethyl)-1H-imidazole make it suitable for incorporation into polymer matrices. Its ability to enhance thermal stability and mechanical properties has been explored in the development of advanced materials for aerospace and automotive applications.
Nanocomposites
Research has indicated that incorporating this compound into nanocomposites can improve their electrical conductivity and thermal properties, making them suitable for electronic applications .
Environmental Applications
Pollutant Degradation
Imidazole derivatives have been studied for their potential in environmental remediation, particularly in the degradation of pollutants such as heavy metals and organic contaminants in water sources. The compound's reactivity allows it to form complexes with pollutants, facilitating their removal from the environment .
Case Study: Water Treatment
In a controlled study, 1-Methyl-5-nitro-2-(tricyclo(3.3.1.13,7)decylidenemethyl)-1H-imidazole was tested for its effectiveness in removing lead ions from contaminated water samples. The results indicated a significant reduction in lead concentration, demonstrating its potential as a viable solution for water treatment applications .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following nitroimidazole derivatives share structural similarities but differ in substituents, which critically alter their physicochemical and biological properties:
Key Observations :
- Steric and Conformational Effects : The tricyclo substituent in the target compound introduces significant steric hindrance compared to linear (e.g., 5Z) or flexible (e.g., 5b) groups. This may reduce solubility in polar solvents but enhance stability in hydrophobic environments.
- Thermal Properties : Compounds with rigid or polar substituents (e.g., naphthoic acid in 6 , trifluoromethyl in 14b ) exhibit higher melting points (>270°C) due to strong intermolecular interactions. The target compound’s melting point is unreported but likely influenced by its tricyclo group’s packing efficiency.
- The tricyclo group’s impact on membrane penetration or target binding remains speculative but could differ markedly from smaller substituents.
Physicochemical and Spectroscopic Data
- NMR Trends :
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 401 for 6 ) align with nitroimidazole fragmentation patterns. The target compound’s mass would depend on the tricyclo group’s exact mass contribution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
